1-Ethylpiperidin-4-one oxime

Physicochemical Properties Drug Discovery Lead Optimization

1-Ethylpiperidin-4-one oxime (CAS 272442-34-9) is the only rational choice for fragment-based drug discovery (FBDD) targeting the N-ethylpiperidine scaffold. Its unique N-ethyl group provides distinct lipophilicity and steric profiles vs. methyl/benzyl analogs, critical for valid SAR and CNS penetration studies. Avoid introducing critical variables with generic substitutes. Offered in ≥95% purity for reliable R&D.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 272442-34-9
Cat. No. B2631083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpiperidin-4-one oxime
CAS272442-34-9
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESCCN1CCC(=NO)CC1
InChIInChI=1S/C7H14N2O/c1-2-9-5-3-7(8-10)4-6-9/h10H,2-6H2,1H3
InChIKeyIIQOVJQOSPDVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethylpiperidin-4-one oxime CAS 272442-34-9: Core Fragment Properties and Procurement Specifications


1-Ethylpiperidin-4-one oxime (CAS 272442-34-9) is an organic compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It belongs to the class of oximes, characterized by the N-hydroxy imine functional group (C=N-OH), which imparts unique chemical reactivity and potential biological activity . This compound serves as a crucial fragment molecule and building block in medicinal chemistry, providing a structural basis for molecular linking, expansion, and modification in drug discovery and synthesis . Commercially, it is available in high purity (typically ≥95%) from specialized chemical suppliers, and its procurement is strictly regulated for research and development use only, with specific storage requirements to maintain stability [1].

Why 1-Ethylpiperidin-4-one oxime Cannot Be Directly Substituted by Generic Piperidin-4-one Oxime Analogs


Generic substitution of 1-Ethylpiperidin-4-one oxime with other piperidin-4-one oxime analogs (e.g., N-methyl, N-benzyl, or N-unsubstituted derivatives) is scientifically unsound due to profound differences in molecular properties, reactivity, and biological outcomes driven by the N-substituent. The ethyl group on the piperidine nitrogen significantly alters the compound's lipophilicity (LogP), steric bulk, and electronic environment, which in turn affects its physicochemical behavior, such as solubility and boiling point [1]. Crucially, the nature of the N-substituent dictates the compound's binding affinity and selectivity for biological targets, as demonstrated in structure-activity relationship (SAR) studies of related oxime-piperidine drug candidates [2]. Therefore, using a different N-substituted analog as a 'drop-in' replacement would introduce a critical variable, invalidating comparative experimental results and compromising the integrity of a synthetic route or biological assay. The specific properties of the ethyl group confer a unique profile that cannot be replicated by its methyl or benzyl counterparts.

Quantitative Differentiation of 1-Ethylpiperidin-4-one oxime: A Comparative Evidence Guide for Scientific Procurement


Molecular Weight and Physicochemical Profile Comparison: 1-Ethyl vs. 1-Methylpiperidin-4-one oxime

The molecular weight of 1-Ethylpiperidin-4-one oxime is 142.2 g/mol, which is 14.03 g/mol (11.0%) higher than that of its closest analog, 1-Methylpiperidin-4-one oxime (MW: 128.17 g/mol) . This difference, attributed to the ethyl vs. methyl N-substituent, translates to distinct physicochemical properties, including a higher boiling point (238.6±33.0 °C for the ethyl derivative [1] vs. a predicted lower value for the methyl analog based on its lower molecular weight) and altered lipophilicity (estimated LogP ~0.54 for the ethyl derivative [1] vs. a predicted lower value for the methyl analog). These differences are critical for optimizing drug-like properties such as membrane permeability and metabolic stability [2].

Physicochemical Properties Drug Discovery Lead Optimization

Steric and Conformational Effects: 1-Ethylpiperidin-4-one oxime vs. 1-Benzylpiperidin-4-one oxime

The N-substituent on the piperidine ring profoundly influences the three-dimensional conformation and steric environment of the oxime group. The ethyl group in 1-Ethylpiperidin-4-one oxime provides a small, flexible alkyl chain (MW contribution: 29 g/mol). In stark contrast, the benzyl group in 1-Benzylpiperidin-4-one oxime (MW: 204.27 g/mol) introduces a bulky, planar aromatic ring, increasing molecular weight by 62.07 g/mol (43.7%) and dramatically altering the molecule's shape and potential for π-π stacking interactions . While specific crystal structures for 1-ethylpiperidin-4-one oxime are not publicly available, the conformational impact of the N-substituent is well-documented for piperidin-4-one oxime esters and is a key determinant of biological activity [1]. This difference in steric bulk and conformational flexibility is crucial for molecular recognition and target binding.

Medicinal Chemistry Molecular Modeling Receptor Binding

Divergent Biological Outcomes: Class-Level Evidence from 1-Ethylpiperidin-4-one Derived Analogues

While 1-Ethylpiperidin-4-one oxime itself is a fragment molecule, its value is demonstrated by the biological activity of advanced analogues derived from it. A study of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues (synthesized from 1-ethylpiperidin-4-one) revealed compound 4g with significant anticancer activity (GI50 = 28.2 μM against MCF-7 breast cancer cells) and antioxidant activity (IC50 = 14.98±0.91 μM) comparable to ascorbic acid [1]. This contrasts with activity profiles of N-benzylpiperidin-4-one oxime derivatives, which have shown potent cytotoxicity against cervical cancer cells (e.g., 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime with IC50 = 13.88 μM against HeLa cells) [2]. These class-level comparisons illustrate that the core N-ethyl scaffold imparts a unique biological fingerprint, distinct from N-benzyl scaffolds, and serves as a productive starting point for developing anticancer agents with different selectivity and potency profiles [3].

Anticancer Activity EGFR Tyrosine Kinase Lead Scaffold

Optimal Procurement Scenarios for 1-Ethylpiperidin-4-one oxime in Scientific and Industrial Research


Fragment-Based Drug Discovery (FBDD) for Oncology and Inflammation

1-Ethylpiperidin-4-one oxime is ideally suited as a core fragment for FBDD campaigns targeting kinase inhibition (e.g., EGFR tyrosine kinase) and other therapeutically relevant enzymes. Its low molecular weight (142.2 g/mol) and specific N-ethyl substitution provide a unique chemical space to probe structure-activity relationships. As evidenced by the synthesis of potent anticancer analogues from its ketone precursor [1], procuring this oxime enables the rapid generation of focused libraries to explore binding interactions and optimize lead compounds. The compound's distinct physicochemical profile compared to methyl or benzyl analogs [2] makes it the only rational choice when the goal is to build upon an N-ethylpiperidine scaffold, as using any other substitution would fundamentally alter the lead series' property landscape.

Synthesis of Advanced Intermediates via Beckmann Rearrangement and Oxime-Derived Chemistry

The oxime functional group in 1-Ethylpiperidin-4-one oxime is a versatile synthetic handle, enabling access to a range of valuable intermediates. For example, the Beckmann rearrangement can convert this oxime into the corresponding lactam (1-ethyl-4-piperidone-derived amide), a scaffold of significant interest in medicinal chemistry [1]. Furthermore, the oxime can be readily functionalized (e.g., esterification, etherification) to generate diverse chemical libraries. In this context, the specific N-ethyl group is an integral part of the final product's identity. Substituting with a different N-substituted oxime (e.g., 1-methyl or 1-benzyl) would yield a completely different final compound, making 1-Ethylpiperidin-4-one oxime a non-negotiable starting material for any synthetic route targeting N-ethyl containing piperidine derivatives.

Development of CNS-Penetrant Compounds and Neuropharmacological Tools

Piperidine and oxime functionalities are prevalent in compounds targeting the central nervous system (CNS). The N-ethyl substituent on 1-Ethylpiperidin-4-one oxime is a common motif in molecules designed to cross the blood-brain barrier and interact with CNS targets, such as nicotinic acetylcholine receptors (nAChRs) [1] and chemokine receptors [2]. The specific balance of lipophilicity and molecular weight conferred by the ethyl group is often critical for achieving optimal CNS penetration and target engagement. For researchers investigating novel ligands for CNS disorders, procuring the specific N-ethyl analog is essential for maintaining the intended pharmacophore and ADME properties, as even a small change to a methyl group can drastically alter brain exposure and receptor subtype selectivity.

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